Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate
Overview
Description
Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate is a chemical compound that features a tert-butyl group, a thiazole ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- Tert-butyl (2,2,2-trifluoroacetyl)carbamate
- Tert-butyl (substituted benzamido)phenylcarbamate
Uniqueness
Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6(12-10(16)17-11(2,3)4)8-13-7(5-18-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWBWHVGORCVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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